molecular formula C20H16N4O4S B4191963 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide

Cat. No.: B4191963
M. Wt: 408.4 g/mol
InChI Key: JNERPHWRXQTBON-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids to form the benzimidazole core .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The benzimidazole ring can be selectively reduced using hydride donors.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of certain microorganisms and cancer cells. Additionally, the compound can interfere with enzyme activity, disrupting essential biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.

    Albendazole: Another anthelmintic with a broader spectrum of activity.

    Carbendazim: A fungicide used in agriculture

Uniqueness

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide stands out due to its unique combination of a benzimidazole core with a nitrobenzenesulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows for targeted applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-13-6-7-14(20-21-17-4-2-3-5-18(17)22-20)12-19(13)23-29(27,28)16-10-8-15(9-11-16)24(25)26/h2-12,23H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNERPHWRXQTBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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